molecular formula C11H13Cl2NO2 B5172779 2,6-dichloro-N-(3-methoxypropyl)benzamide CAS No. 5730-20-1

2,6-dichloro-N-(3-methoxypropyl)benzamide

Cat. No. B5172779
CAS RN: 5730-20-1
M. Wt: 262.13 g/mol
InChI Key: XDFBOQKJSAUZEH-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(3-methoxypropyl)benzamide is a chemical compound that belongs to the class of amides. It is also known by its chemical name, BML-210. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methoxypropyl)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, BML-210 reduces inflammation and provides relief from pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dichloro-N-(3-methoxypropyl)benzamide have been studied extensively. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also reduces the activation of microglia, which are immune cells in the brain that play a role in inflammation. Additionally, BML-210 has been found to reduce the production of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dichloro-N-(3-methoxypropyl)benzamide in lab experiments is its specificity for COX-2. This makes it a valuable tool for studying the role of COX-2 in inflammation and other diseases. However, one limitation of using BML-210 is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for the study of 2,6-dichloro-N-(3-methoxypropyl)benzamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of BML-210. Another area of research is the investigation of the potential use of BML-210 in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and toxicity of BML-210 in vivo.
Conclusion:
In conclusion, 2,6-dichloro-N-(3-methoxypropyl)benzamide is a promising compound with potential therapeutic applications. Its specificity for COX-2 makes it a valuable tool for studying the role of COX-2 in inflammation and other diseases. Further research is needed to fully understand the biochemical and physiological effects of BML-210 and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,6-dichloro-N-(3-methoxypropyl)benzamide involves the reaction between 2,6-dichlorobenzoyl chloride and 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified using chromatography techniques to obtain pure BML-210.

Scientific Research Applications

2,6-dichloro-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2,6-dichloro-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-16-7-3-6-14-11(15)10-8(12)4-2-5-9(10)13/h2,4-5H,3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBOQKJSAUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367369
Record name 2,6-dichloro-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5730-20-1
Record name 2,6-dichloro-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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